molecular formula C6H8ClF2N3 B2742850 (5-(Difluoromethyl)pyrimidin-2-YL)methanamine hcl CAS No. 1955547-76-8

(5-(Difluoromethyl)pyrimidin-2-YL)methanamine hcl

Cat. No. B2742850
CAS RN: 1955547-76-8
M. Wt: 195.6
InChI Key: IUVXACNYIMYXTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-(Difluoromethyl)pyrimidin-2-YL)methanamine hcl” is represented by the formula C6H8ClF2N3. Unfortunately, I could not find more detailed information about its molecular structure.

Scientific Research Applications

Anti-Cancer Therapeutics

Pyrrolo [3,2-d]pyrimidines, which include “(5-(Difluoromethyl)pyrimidin-2-YL)methanamine hcl”, have been studied for many years as potential lead compounds for the development of antiproliferative agents . The focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .

DNA Alkylators

COMPARE analysis returned strong correlation to known DNA alkylators and groove binders, corroborating the hypothesis that these pyrrolo [3,2-d]pyrimidines act as DNA or RNA alkylators .

Antiproliferative Agents

N5 substitution reduced the EC 50 against CCRF-CEM leukemia cells by up to 7-fold, indicating that this position is of interest in the development of antiproliferative lead compounds based on the pyrrolo [3,2-d]pyrimidine scaffold .

Multi-Targeted Kinase Inhibitors

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM .

Apoptosis Inducers

Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Inhibitors of Purine Nucleoside Phosphorylase (PNP)

Pyrrolo [3,2-d]pyrimidines have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (PNP) .

Mechanism of Action

While the specific mechanism of action for “(5-(Difluoromethyl)pyrimidin-2-YL)methanamine hcl” is not available, it’s known that pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

properties

IUPAC Name

[5-(difluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)4-2-10-5(1-9)11-3-4;/h2-3,6H,1,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXACNYIMYXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride

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